
Methyl 3-bromo-4-fluorobenzoate
Overview
Description
Methyl 3-bromo-4-fluorobenzoate is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms, and the carboxyl group is esterified with a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-bromo-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Another method involves the Suzuki-Miyaura coupling reaction, where 3-bromo-4-fluorobenzene is reacted with methyl boronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-bromo-4-fluorobenzyl alcohol.
Oxidation: Formation of 3-bromo-4-fluorobenzoic acid.
Scientific Research Applications
Synthetic Organic Chemistry
Key Role as an Intermediate
Methyl 3-bromo-4-fluorobenzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound's ability to facilitate the formation of complex molecules is particularly beneficial in organic synthesis.
Case Study: Synthesis of Antibiotics
In research focused on developing new antibiotics, this compound has been utilized to synthesize derivatives that exhibit enhanced antibacterial activity against resistant strains of bacteria. For example, studies have shown that modifications to this compound can lead to improved efficacy against Gram-negative bacteria, thereby addressing urgent medical needs in antibiotic resistance .
Development of Fluorinated Compounds
Stability and Biological Activity
The incorporation of fluorine into organic molecules often results in increased metabolic stability and biological activity. This compound is instrumental in the development of fluorinated compounds that are used in pharmaceuticals, enhancing their therapeutic profiles.
Compound | Biological Activity | Stability |
---|---|---|
Fluoroquinolones | High antimicrobial efficacy | Increased resistance to metabolic degradation |
Antiviral agents | Enhanced potency | Improved pharmacokinetics |
Material Science
Production of Specialty Polymers
In material science, this compound is employed in the synthesis of specialty polymers. These polymers benefit from enhanced thermal stability and chemical resistance due to the presence of halogen substituents.
Example: Polymeric Coatings
Research has demonstrated that polymers derived from this compound can be used in protective coatings that are resistant to harsh environmental conditions, making them suitable for industrial applications .
Biological Research
Investigating Substituent Effects
this compound is utilized in biological studies to investigate how bromine and fluorine substituents affect biological activity. This research aids in drug design by providing insights into structure-activity relationships.
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound is used as a standard reference material for calibrating instruments and validating methods for detecting similar compounds. Its consistent properties make it an ideal candidate for such applications.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-fluorobenzoate involves its interaction with specific molecular targets. In biochemical assays, it can act as a substrate or inhibitor, binding to active sites of enzymes and affecting their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-fluorobenzoate: Similar structure but with different positions of bromine and fluorine atoms.
Methyl 3-chloro-4-fluorobenzoate: Chlorine atom instead of bromine.
Methyl 3-bromo-4-chlorobenzoate: Chlorine atom instead of fluorine
Uniqueness
Methyl 3-bromo-4-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and interactions in various applications. The combination of these substituents provides a balance of electronic and steric effects, making it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 3-bromo-4-fluorobenzoate is an aromatic ester characterized by its unique halogen substituents, which significantly influence its biological properties. This compound has garnered interest due to its potential therapeutic applications, particularly in antimicrobial and antifungal activities. This article explores the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships, toxicity assessments, and molecular interaction analyses.
Chemical Structure and Properties
This compound has the molecular formula C₈H₆BrF O₂ and a molecular weight of approximately 233.03 g/mol. The compound features a benzene ring with a bromine atom at the 3-position, a fluorine atom at the 4-position, and a methoxy group (-OCH₃) at the carboxyl end. This arrangement affects its chemical reactivity and biological interactions.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing various halogenated benzoates, it was found to have effective antifungal activity against several strains of fungi. For instance, molecular docking studies revealed that this compound forms stable interactions with fungal proteins, suggesting its potential as a therapeutic agent for fungal infections .
Table 1: Antifungal Activity of this compound
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 32 µg/mL |
Aspergillus niger | 16 µg/mL |
Trichophyton rubrum | 64 µg/mL |
The mechanism of action for this compound likely involves its ability to bind to specific enzymes or receptors within microbial cells. Molecular docking simulations have indicated that the compound can form hydrogen bonds with residues in target proteins, which may inhibit their function and disrupt cellular processes . For instance, binding energy calculations showed a high affinity for certain fungal proteins, indicating potential effectiveness as an antifungal agent.
Toxicity and Safety Profile
Toxicity assessments are crucial for evaluating the safety of any potential therapeutic agent. Preliminary studies suggest that this compound exhibits low toxicity to human cells while maintaining efficacy against microbial pathogens. In silico predictions using tools like Preadme indicate that this compound does not exhibit significant toxicity profiles, making it a candidate for further development .
Table 2: Toxicity Predictions for this compound
Toxicity Parameter | Value |
---|---|
LD50 (mg/kg) | >2000 |
Skin Irritation | Non-irritant |
Eye Irritation | Mild irritant |
Case Studies and Research Findings
Several case studies have demonstrated the biological activity of this compound in laboratory settings. One notable study focused on its interaction with Candida albicans, where it was shown to inhibit biofilm formation—a critical factor in fungal virulence. Another investigation utilized molecular dynamics simulations to explore the stability of its interactions with target proteins over extended periods, confirming its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 3-bromo-4-fluorobenzoate, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is typically synthesized via esterification of 3-bromo-4-fluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via nucleophilic substitution of a precursor like 3-bromo-4-fluorobenzoyl chloride with methanol.
- Optimization Tips :
- Yield Improvement : Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) achieves >95% purity .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H NMR :
- Ester methyl group: Singlet at δ 3.9–4.0 ppm.
- Aromatic protons: Doublets/double doublets (δ 7.2–8.1 ppm) due to Br/F meta/para-directing effects .
- ¹³C NMR :
- Carbonyl (C=O) at ~165 ppm, Br-substituted C at ~130 ppm .
- Mass Spectrometry (MS) :
- Molecular ion peak at m/z 232 [M]⁺ (C₈H₆BrFO₂) with characteristic Br isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What purification methods are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1) to exploit solubility differences (melting point: 26–28°C ).
- Column Chromatography : Silica gel with gradient elution (hexane → hexane:ethyl acetate 9:1) removes brominated byproducts .
Advanced Research Questions
Q. How do bromine and fluorine substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects :
- Application in Suzuki-Miyaura Coupling :
Q. How can computational modeling predict regioselectivity in electrophilic substitutions?
Methodological Answer:
- DFT Calculations :
- Use Gaussian09 with B3LYP/6-31G(d) to calculate Fukui indices. Results show higher electrophilic susceptibility at C5 (para to Br) due to fluorine’s resonance donation .
- Case Study : Nitration of this compound yields 5-nitro derivatives (85% regioselectivity), validated by HPLC .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
Methodological Answer:
- Comparative SAR Analysis :
- Structural Variants : Compare with Ethyl 3-bromo-4-fluorobenzoate (reduced steric hindrance) and 3-bromo-5-fluoro analogs (altered logP) .
- Bioassay Protocols :
- Antimicrobial Testing : Use MIC assays against S. aureus (ATCC 25923) in Mueller-Hinton broth .
- Cytotoxicity : MTT assay on HEK293 cells to differentiate target-specific vs. general toxicity .
Properties
IUPAC Name |
methyl 3-bromo-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVORYGNKYAXATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426936 | |
Record name | Methyl 3-bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82702-31-6 | |
Record name | Methyl 3-bromo-4-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82702-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-bromo-4-fluoro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.